molecular formula C8H8N2OS B1224501 Benzoylthiourea CAS No. 614-23-3

Benzoylthiourea

Cat. No.: B1224501
CAS No.: 614-23-3
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
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Description

Benzoylthiourea, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Metal Extraction and Detection

  • Mercury Recovery and Preconcentration

    Benzoylthiourea derivatives have been used for selective extraction of toxic metals, particularly mercury. A study by Fontàs et al. (2005) developed a solid supported liquid membrane system using this compound for mercury permeation, showing its effectiveness in enriching solutions with low mercury content.

  • Chemodosimetric Detection of Mercury

    A series of this compound derivatives were synthesized and used for selective detection of mercury ions in aqueous media. This study by Lee et al. (2007) demonstrated that these derivatives could be applied for monitoring mercury ions in solutions.

Antimicrobial Activity

  • Activity Against Microorganisms

    this compound derivatives have shown selective activity against fungi and Gram-positive bacteria. Research by Cunha et al. (2007) indicated that these compounds are very effective inhibitors for certain microorganisms.

  • Synthesis and Antimicrobial Evaluation

    Studies have also focused on synthesizing new this compound ligands and evaluating their antibacterial and antifungal activities. A study by Kurt et al. (2009) highlighted the potential of these compounds in this domain.

Antimycobacterial Properties

  • Tuberculosis Treatment: A significant study by Brito et al. (2020) synthesized and evaluated the antimycobacterial activity of this compound derivatives, indicating their potential in treating tuberculosis.

Adsorption and Extraction

  • Mercury Adsorption from Aqueous Solutions

    this compound-modified mesoporous silica has been studied for its high adsorption capacity for mercury ions. Olkhovyk et al. (2004) found that this material could effectively adsorb mercury ions with high performance even after regeneration (Olkhovyk et al., 2004).

  • Uranium(VI) Extraction

    this compound-anchored activated carbon has been developed as a selective extractant for uranium(VI). Zhao et al. (2010) demonstrated its effectiveness in sorbing uranyl ions, highlighting its potential in uranium extraction processes (Zhao et al., 2010).

Coordination Chemistry and Biological Properties

  • Organoruthenium Compounds with this compound Ligands: Research by Parveen et al. (2019) explored the coordination chemistry of organoruthenium compounds with this compound ligands, evaluating their potential as anticancer agents (Parveen et al., 2019).

Mechanism of Action

While the exact mechanism of action of benzoylthiourea is not fully understood, it is known that thiourea derivatives, including this compound, have a wide range of biological activities, including anti-TB . The 1,2,4-triazolyl-benzoylthiourea derivative showed bacteriostatic activity against the HU25 clinical strain .

Safety and Hazards

Benzoylthiourea and its derivatives should be handled with care. If swallowed, it is advised to call a poison center or doctor . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

N-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWMUMCNOJLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210318
Record name Benzamide, N-(aminothioxomethyl)- (9CI)
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-23-3
Record name Benzoylthiourea
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Record name Benzoylthiourea
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Record name Benzoylthiourea
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Record name Benzamide, N-(aminothioxomethyl)- (9CI)
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Record name Benzoyl Thiourea
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Record name BENZOYLTHIOUREA
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Synthesis routes and methods

Procedure details

To a two-liter-round-bottomed flask fitted with an overhead stirrer, addition funnel and a condenser was added 400 ml of acetone and 85.0 g (1.12 moles) of ammonium thiocyanate. To this solution was added 140.6 g (1.00 moles) of benzoyl chloride. The resultant slurry was heated at reflux for 15 minutes and then the heat was removed and 200 ml of concentrated ammonium hydroxide was added at a rate to maintain reflux. The reaction mixture was heated at reflux for an additional 15 minutes and then cooled to room temperature. This mixture was added to 6 liters of water, and the resulting precipitate was collected by filtration and washed with 2 liters of water, then air dried and recrystallized from 1.5 liters of ethanol to give 98.5 g of the desired product as a white solid, mp 170°-171° C.
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do benzoylthiourea derivatives exert their analgesic effects?

A1: this compound derivatives primarily exhibit analgesic activity by inhibiting the cyclooxygenase-2 (COX-2) isoenzyme. [, ] COX-2 plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins, which are mediators of pain and inflammation.

Q2: Besides analgesic activity, do benzoylthioureas exhibit other biological effects?

A2: Yes, research indicates that this compound derivatives possess a diverse range of biological activities, including antibacterial [, , , ], anti-inflammatory [], and insecticidal properties. [, ]

Q3: What are the key spectroscopic techniques used to characterize benzoylthioureas?

A3: Various spectroscopic techniques are employed to confirm the structure of synthesized benzoylthioureas, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups such as N-H, C=O, C-N, and C=S through characteristic stretching and bending vibrations. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the number, type, and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule. [, , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps identify chromophores like phenyl rings, carbonyl (C=O), and thiones (C=S) groups based on their electronic transitions. [, , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing structural information. [, , , , , , ]

Q4: How do substituents on the benzoyl ring influence the biological activity of benzoylthioureas?

A4: The type and position of substituents on the benzoyl ring significantly impact the biological activity of benzoylthioureas.

  • Insecticidal Activity: Generally, electron-withdrawing groups, particularly halogens, at the para position enhance the insecticidal activity against pests like Mythimna separata Walker, Myzus persicae Sulzer, and Plutella xylostella Linnaeus. []
  • Antibacterial Activity: Substitutions at the para position with groups like nitro (NO2) and chlorine (Cl) increase both analgesic and anti-inflammatory activities compared to unsubstituted this compound. []
  • Antimycobacterial Activity: The presence of bromine, chlorine, and tert-butyl groups at the para position enhances activity against Mycobacterium tuberculosis. Further substitution on the benzoyl ring can improve both activity and toxicity profiles. []

Q5: Can the thiourea moiety of benzoylthioureas be modified to enhance activity?

A5: Yes, modifications to the thiourea moiety can also influence activity. For example, introducing alkyl substituents on the nitrogen atoms of the thiourea can alter the metal coordination properties and potentially impact biological activity. [, , ]

Q6: How is computational chemistry used to study benzoylthioureas?

A6: Computational chemistry plays a vital role in understanding this compound behavior. Techniques like:

  • Molecular Docking: Helps predict the binding affinity and interactions of this compound derivatives with target proteins like COX-2, guiding the design of more potent analgesics. [, , ]
  • Density Functional Theory (DFT): Allows for the optimization of molecular geometries, calculation of electronic properties like HOMO-LUMO gaps, and investigation of hydrogen bonding interactions. [, , ]
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Relates the chemical structure of this compound derivatives to their biological activity, aiding in the development of predictive models for novel compound design. [, ]

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